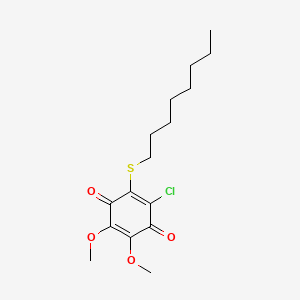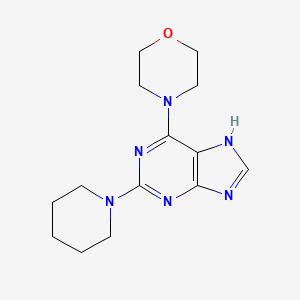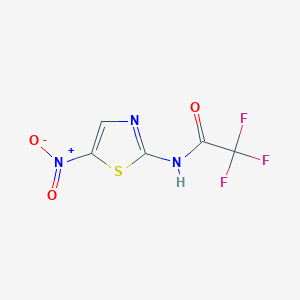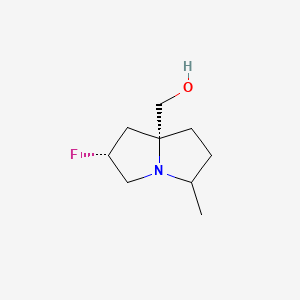![molecular formula C15H18N4O2S B14005741 3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine CAS No. 60282-78-2](/img/structure/B14005741.png)
3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine is a chemical compound known for its unique structure and properties It belongs to the class of nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine typically involves multiple steps. One common method involves the nitration of a pyridine derivative, followed by the introduction of the sulfanyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfanylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to 3-amino-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-nitropyridine: Lacks the sulfanyl and trimethylphenyl groups, resulting in different reactivity and applications.
4-nitropyridine: Similar nitro group positioning but different substitution pattern, leading to distinct chemical properties.
2-amino-3-nitropyridine:
Uniqueness
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine is unique due to the presence of both the nitro and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. The trimethylphenyl group further enhances its stability and modifies its interaction with biological targets .
Eigenschaften
CAS-Nummer |
60282-78-2 |
|---|---|
Molekularformel |
C15H18N4O2S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C15H18N4O2S/c1-8-4-9(2)11(10(3)5-8)7-22-12-6-13(16)18-15(17)14(12)19(20)21/h4-6H,7H2,1-3H3,(H4,16,17,18) |
InChI-Schlüssel |
ZSIKUVZYKKDRBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CSC2=CC(=NC(=C2[N+](=O)[O-])N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-bis(3,5-diphenylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide](/img/structure/B14005682.png)


![2-Amino-3-carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydrofuran](/img/structure/B14005699.png)

![N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride](/img/structure/B14005710.png)



